3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8,10H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHDVGQCUFYUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one is an organic compound that has garnered attention in the scientific community due to its unique structural features and potential biological activities. This compound is characterized by a cyclobutane ring, a tert-butoxy group, and an allyl substituent, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H20O2
- Molecular Weight : 184.28 g/mol
- CAS Number : 2166986-49-6
The biological activity of this compound is believed to involve its interaction with various molecular targets within cells. The presence of the tert-butoxy group may enhance lipophilicity, facilitating cellular uptake. Preliminary studies suggest that the compound may modulate enzyme activity or receptor binding, although specific targets remain under investigation.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing cyclobutane rings have been shown to inhibit tumor cell proliferation effectively. In vitro assays demonstrated that derivatives of cyclobutane compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and Caco-2, leading to a decrease in cell viability by 20–65% at certain concentrations .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibitory assays revealed that related compounds exhibited IC50 values ranging from 0.07 µM to 9.35 µM against this enzyme, indicating a promising avenue for further research into selective inhibitors for therapeutic applications .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds structurally similar to this compound have shown varying degrees of antioxidant activity in different cell lines. For example, increases in reactive oxygen species (ROS) production were observed in U-118 MG cells treated with these compounds, suggesting their role in modulating oxidative stress .
Case Studies and Research Findings
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one can be approached through several methods, often focusing on the formation of cyclobutane derivatives. The compound is characterized by its unique structure, which includes a cyclobutanone core modified with a tert-butoxy and an allylic group.
Key Characteristics:
- Molecular Formula: C11H16O2
- Molecular Weight: 184.25 g/mol
- Structural Features: The presence of the tert-butoxy group enhances solubility and stability, making it suitable for various reactions.
Anticancer Activity
Recent studies have indicated that derivatives of cyclobutanones exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth through various mechanisms, such as microtubule disruption.
Case Study:
A related compound demonstrated potent inhibition of tubulin polymerization, leading to effective antiproliferative activity against several cancer cell lines. The structure–activity relationship analysis suggested that modifications at specific positions on the cyclobutane ring could enhance biological activity .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | 50 | MNNG/HOS (osteosarcoma) |
| Related Derivative | 18 | Various cancer lines |
Antimicrobial Properties
Additionally, research has shown that certain cyclobutanone derivatives possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Example Findings:
In vitro studies revealed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the tert-butoxy group was found to enhance lipophilicity, improving membrane penetration.
Pharmaceutical Development
The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its role as a precursor in the development of statins—cholesterol-lowering drugs—is particularly noteworthy. The compound's ability to undergo further transformations allows for the creation of complex molecules with therapeutic potential.
Statin Synthesis:
The compound can be utilized in the synthesis of intermediates necessary for statin production, which are critical in managing hypercholesterolemia. The eco-friendly synthesis routes being developed enhance its attractiveness for pharmaceutical applications .
Chemical Reactions Analysis
Ring-Opening and Rearrangement Reactions
The strained cyclobutanone ring is prone to ring-opening under thermal or acidic conditions:
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Thermal Fragmentation : At elevated temperatures (e.g., >100°C), cyclobutanones undergo retro-[2+2] reactions, yielding alkenes and ketenes. The propenyl group may stabilize transition states via conjugation .
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Acid-Mediated Rearrangement : In trifluoroethanol (TFE), tert-butoxy groups can act as leaving groups, facilitating carbocation formation and subsequent Wagner-Meerwein rearrangements .
Cyclobutanone Reactivity
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Nucleophilic Addition : The ketone reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. Steric hindrance from the tert-butoxy group may slow kinetics.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to cyclobutanol, retaining the tert-butoxy and propenyl groups .
Propenyl Group Reactivity
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Electrophilic Addition : The allyl moiety undergoes hydrohalogenation (e.g., HBr) to form brominated derivatives. Regioselectivity follows Markovnikov’s rule.
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Oxidation : Ozonolysis cleaves the double bond, yielding a diketone fragment .
Photochemical and Thermal Behavior
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[2+2] Cross-Photocycloaddition : The propenyl group participates in intermolecular reactions with electron-deficient alkenes (e.g., acrylates), forming bicyclic systems under UV light .
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Electrocyclic Ring-Opening : Heating induces conrotatory ring-opening to a 1,3-diene, stabilized by the tert-butoxy group’s electron donation .
Radical Pathways
Hypervalent iodine reagents (e.g., HTIB) generate iodonitrene intermediates, enabling nitrogen extrusion and 1,4-biradical formation. This pathway is stereospecific, as observed in related cyclobutane syntheses :
Polar Effects
The tert-butoxy group destabilizes carbocations α to the cyclobutanone, favoring β-fragmentation over SN1 substitution. This contrasts with simpler tert-butyl ethers .
Comparative Reactivity
| Reaction | 3-(Tert-Butoxy)-2-(propenyl)cyclobutan-1-one | 3-(Tert-Butoxy)cyclobutan-1-ol |
|---|---|---|
| Oxidation | Forms diketone via ozonolysis | Resists oxidation |
| Thermal Stability | Retro-[2+2] at 100°C | Stable up to 150°C |
| Nucleophilic Addition | Slower due to steric bulk | Faster (no steric hindrance) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following cyclobutanone derivatives are structurally relevant for comparison:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituents |
|---|---|---|---|---|---|
| 3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one | 1183979-91-0 | C₁₀H₁₈O | 154.25 | Not reported | Tert-butoxy, allyl |
| 2-(2-Chloroethyl)cyclobutan-1-one | 1935967-74-0 | C₆H₉ClO | 132.59 | Liquid | Chloroethyl |
Source : Data compiled from Enamine Ltd. (2018) and American Elements (2024) .
Substituent Effects and Reactivity
- In contrast, 2-(2-chloroethyl)cyclobutan-1-one lacks bulky groups, making its carbonyl group more accessible for reactions .
- Reactivity of Allyl vs. Chloroethyl : The allyl group in the target compound may undergo addition reactions (e.g., Michael addition) or polymerization under radical initiators. By contrast, the chloroethyl substituent in 2-(2-chloroethyl)cyclobutan-1-one is prone to nucleophilic substitution (e.g., SN2 reactions), offering pathways for further functionalization .
- Physical State : While 2-(2-chloroethyl)cyclobutan-1-one is reported as a liquid, the physical state of this compound remains undocumented, though its tert-butoxy group may promote crystallinity in solid-state applications .
Q & A
Synthetic Routes and Optimization
Basic: What are the common synthetic routes for 3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one, and how are reaction conditions optimized? The compound is typically synthesized via cyclobutane ring formation using [2+2] photocycloaddition or ring-opening strategies. For example, tert-butoxy and allyl groups can be introduced via nucleophilic substitution or Grignard reactions. Optimization involves controlling temperature (-78°C to 25°C for sensitive intermediates) and using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Catalytic systems like Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity .
Advanced: How can stereoselectivity challenges in cyclobutane ring formation be addressed during synthesis? Stereochemical control requires chiral auxiliaries or asymmetric catalysis. Computational modeling (DFT calculations) predicts transition-state geometries to guide reagent selection. For example, enantiopure tert-butoxy groups can direct allyl addition via steric effects. Monitoring by chiral HPLC or polarimetry ensures stereochemical fidelity. Contradictions in diastereomer ratios may arise from competing π-π stacking or solvent polarity effects .
Structural Characterization
Basic: Which analytical techniques are critical for confirming the structure of this compound? Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles, particularly for the strained cyclobutane ring . Complementary NMR (¹H/¹³C, HSQC, and COSY) identifies allyl (δ 5.0–5.8 ppm) and tert-butoxy (δ 1.2 ppm) groups. IR spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) .
Advanced: How can computational modeling resolve ambiguities in XRD and NMR data? Density Functional Theory (DFT) optimizes molecular geometry and calculates NMR chemical shifts (e.g., using Gaussian or ORCA). Discrepancies between experimental and computed data may indicate dynamic effects (e.g., ring puckering) or crystal packing forces. SHELXPRO can model disorder in tert-butoxy groups when XRD data is ambiguous .
Reactivity and Stability
Basic: What are the key functional group reactivities under standard conditions? The ketone undergoes nucleophilic additions (e.g., Grignard reactions), while the allyl group participates in cycloadditions or oxidation (e.g., ozonolysis). Tert-butoxy is base-labile; avoid strong bases (e.g., NaOH) to prevent cleavage. Storage at -20°C under inert atmosphere (N₂/Ar) minimizes degradation .
Advanced: How do competing reaction pathways affect yield in ketone-functionalized cyclobutanes? Under acidic conditions, the allyl group may undergo Wagner-Meerwein rearrangements, forming undesired bicyclic byproducts. Kinetic vs. thermodynamic control is studied via variable-temperature NMR. Quenching intermediates with D₂O or trapping agents (e.g., TEMPO) identifies transient species .
Crystallography and Supramolecular Interactions
Basic: How does hydrogen bonding influence crystal packing? SC-XRD reveals intermolecular C=O···H-C interactions between ketones and cyclobutane CH₂ groups. Graph set analysis (Etter’s rules) classifies motifs like R₂²(8) rings, critical for predicting solubility and melting points .
Advanced: Can graph set analysis explain polymorphism in this compound? Polymorphs arise from variations in H-bond networks (e.g., bifurcated vs. linear bonds). Differential Scanning Calorimetry (DSC) and variable-temperature XRD correlate packing motifs with thermal stability. Contradictions between predicted and observed forms may stem from kinetic trapping during crystallization .
Data Validation and Contradictions
Basic: How are spectroscopic and crystallographic data cross-validated? Overlay experimental NMR shifts with computed (DFT) values; deviations >0.5 ppm suggest misassignment. XRD-derived torsion angles should match NOESY correlations. IR C=O stretches must align with XRD bond lengths (1.21–1.23 Å) .
Advanced: How to resolve discrepancies between XRD and solution-state NMR data? Dynamic effects (e.g., ring inversion) in solution may average NMR signals, while XRD captures static conformations. Variable-concentration NMR or DOSY experiments assess aggregation. MD simulations (e.g., AMBER) model solution-phase behavior .
Biological and Pharmacological Applications
Basic: What in vitro assays are used to study its biochemical interactions? The tert-butoxy group enhances membrane permeability, making it suitable for cellular uptake studies. Fluorescence polarization assays measure binding to targets (e.g., kinases). LC-MS quantifies metabolic stability in liver microsomes .
Advanced: How does the cyclobutane ring affect target binding kinetics? Ring strain increases binding energy but may reduce selectivity. SPR or ITC assays quantify ΔG and Kd. MD simulations reveal conformational changes during protein-ligand interactions. Contradictions between in silico and in vitro data often stem from solvent effects or protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
